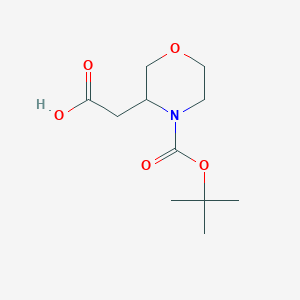

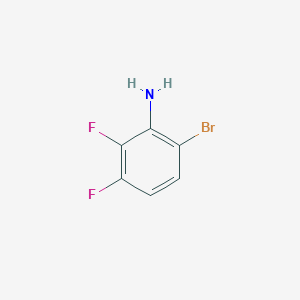

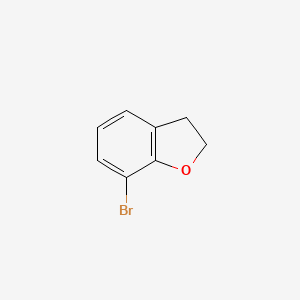

![molecular formula C8H12N2O B1291514 [2-(Dimethylamino)-4-pyridinyl]methanol CAS No. 193002-33-4](/img/structure/B1291514.png)

[2-(Dimethylamino)-4-pyridinyl]methanol

Overview

Description

“[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride” is a compound with the CAS Number: 1269189-05-0. It has a molecular weight of 188.66 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride” is 1S/C8H12N2O.ClH/c1-10(2)8-5-7(6-11)3-4-9-8;/h3-5,11H,6H2,1-2H3;1H . This indicates the molecular structure of the compound.Scientific Research Applications

Methanol as a Chemical Marker in Transformer Insulating Oil Analysis

A comprehensive literature review reveals the application of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. Initially discovered during thermal aging tests with oil-immersed insulating papers, methanol's presence in transformer oil is now a recognized indicator of cellulosic insulation degradation. Analytical methods such as headspace gas chromatography with mass spectrometry or flame ionization detection are used for methanol determination. Field measurements and case studies have demonstrated methanol's utility in monitoring transformer health, leading to the development of a model for evaluating the average degree of polymerization of transformer cellulose winding based on methanol levels (Jalbert et al., 2019).

Methanol in the Synthesis of Dimethyl Ether and Hydrogen Production

Methanol serves as a precursor in the synthesis of dimethyl ether (DME), a clean fuel and chemical feedstock, through dehydration processes. The review of heterogeneous catalysts for this transformation highlights the advancements in catalyst preparation and the wide variety of catalysts studied, including γ-Al2O3 and various zeolites. These findings underscore the versatility of methanol in producing valuable chemicals and fuels (Bateni & Able, 2018). Furthermore, methanol is a key feedstock in producing high-purity hydrogen, essential for fuel cells and the emerging hydrogen economy. This review discusses current production pathways from methanol, emphasizing catalyst development and reactor technology to improve hydrogen production efficiency (García et al., 2021).

Methanol in Fuel Cell Technology

Direct methanol fuel cells (DMFCs) represent a promising technology for converting chemical energy into electrical energy using methanol as fuel. The review on methanol crossover in DMFCs addresses the challenges and advancements in reducing methanol permeability through the polymer electrolyte membrane, a crucial aspect for improving DMFC performance and efficiency (Heinzel & Barragán, 1999).

Safety And Hazards

properties

IUPAC Name |

[2-(dimethylamino)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-5-7(6-11)3-4-9-8/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLPACCDWHFJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Dimethylamino)pyridin-4-yl)methanol | |

CAS RN |

193002-33-4 | |

| Record name | [2-(dimethylamino)pyridin-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

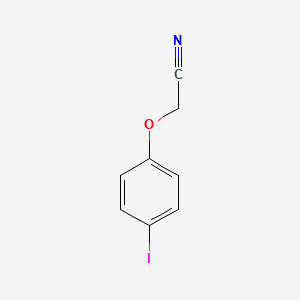

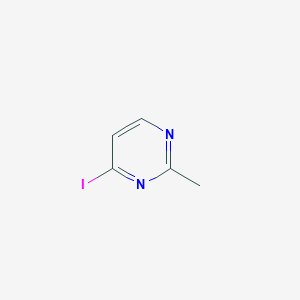

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)